molecular formula C15H18N2 B181863 3-(Diallylaminomethyl)-indole CAS No. 150462-35-4

3-(Diallylaminomethyl)-indole

Cat. No. B181863
CAS RN: 150462-35-4
M. Wt: 226.32 g/mol
InChI Key: QCAGDBAHYRSLLN-UHFFFAOYSA-N
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Description

3-(Diallylaminomethyl)-indole, also known as DMT, is a chemical compound that has been found to have a variety of scientific research applications. This compound is of particular interest to researchers due to its unique mechanism of action, biochemical and physiological effects, and potential future directions for research.

Mechanism of Action

The mechanism of action of 3-(Diallylaminomethyl)-indole is not yet fully understood, but research has suggested that it may act on the serotonin receptors in the brain. This may explain its potential use in the treatment of mental health disorders, as serotonin is known to play a role in mood regulation.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature, as well as cause changes in visual perception and mood. These effects may be related to its mechanism of action on the serotonin receptors in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(Diallylaminomethyl)-indole in lab experiments is its unique mechanism of action and potential for use in the treatment of mental health disorders. However, there are also limitations to its use, including the need for specialized equipment and expertise to handle the compound safely.

Future Directions

There are many potential future directions for research on 3-(Diallylaminomethyl)-indole. Some possible areas of interest include further exploration of its mechanism of action, as well as its potential use in the treatment of other mental health disorders. Additionally, research may focus on developing new synthesis methods or improving existing ones to make the compound more accessible for scientific research.

Synthesis Methods

The synthesis of 3-(Diallylaminomethyl)-indole involves the reaction of indole with diallylamine, followed by the addition of formaldehyde. This process results in the formation of this compound, which can then be purified for use in scientific research.

Scientific Research Applications

3-(Diallylaminomethyl)-indole has been found to have a variety of scientific research applications. One of the most notable is its potential use in the treatment of mental health disorders such as depression, anxiety, and post-traumatic stress disorder. Research has shown that this compound may be able to reduce symptoms of these disorders and improve overall mental health.

properties

IUPAC Name

N-(1H-indol-3-ylmethyl)-N-prop-2-enylprop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-3-9-17(10-4-2)12-13-11-16-15-8-6-5-7-14(13)15/h3-8,11,16H,1-2,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAGDBAHYRSLLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)CC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351942
Record name N,N-diallyl-N-(1H-indol-3-ylmethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

150462-35-4
Record name 3-(diallylaminomethyl)-indole
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-diallyl-N-(1H-indol-3-ylmethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(DIALLYLAMINOMETHYL)-INDOLE
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